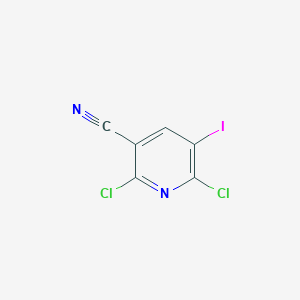

2,6-Dichloro-5-iodonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dichloro-5-iodonicotinonitrile is a chemical compound with the CAS Number: 1353087-61-2 . It has a molecular weight of 298.9 .

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-5-iodonicotinonitrile is1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

2,6-Dichloro-5-iodonicotinonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,6-Dichloro-5-iodonicotinonitrile plays a crucial role in the synthesis of various heterocyclic compounds. For instance, its use in the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines involves palladium-mediated coupling reactions. This process includes indirect iodination, cyclization with methylhydrazine, and subsequent reactions leading to unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridine species (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Role in Microbial Degradation of Herbicides

Research has also focused on the microbial degradation of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Studies reveal insights into degradation rates, pathways, accumulation of persistent metabolites, and the diversity of degrader organisms involved in this process (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Development of Analytical Methods

The advancement in analytical methods includes the development of a procedure for determining dichlobenil (a herbicide closely related to 2,6-dichlorobenzonitrile) and its major metabolites in groundwater samples. This method utilizes solid-phase extraction combined with derivatization for GC-MS analysis, highlighting the compound's significance in environmental monitoring (Porazzi, Pardo Martínez, Fanelli, & Benfenati, 2005).

Studies on Biotransformation and Toxicity

Further research investigates the biotransformation of benzonitrile herbicides, examining their conversion into amides and the resulting changes in acute toxicities. This study provides valuable insights into the environmental and health impacts of these compounds (Veselá et al., 2012).

Cellular and Molecular Biology Research

In the field of cellular and molecular biology, the effects of compounds like 2,6-dichlorobenzonitrile on cell division and cytokinesis have been studied, providing insights into cellular processes and potential applications in understanding cellular mechanisms (González-Reyes, Navas, & García-Herdugo, 1986).

Development of Probes and Sensors

Nitriles, including compounds similar to 2,6-dichloro-5-iodonicotinonitrile, have been explored as vibrational probes for studying local environments in proteins and nucleic acids. This application is crucial for understanding biochemical and molecular interactions (Watson et al., 2008).

Applications in Medicinal Chemistry

Compounds structurally related to 2,6-Dichloro-5-iodonicotinonitrile are used in medicinal chemistry for synthesizing high-affinity probes for receptors like the alpha 2-adrenergic receptor. Such research aids in the development of diagnostic and therapeutic tools (Van Dort, Neubig, & Counsell, 1987).

Safety and Hazards

properties

IUPAC Name |

2,6-dichloro-5-iodopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWZESOQBNMGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)Cl)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)

![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)

![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)